molecular formula C13H10N2 B13155236 2-Amino-[1,1'-biphenyl]-3-carbonitrile

2-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13155236
M. Wt: 194.23 g/mol
InChI Key: LPRPDNZXGBMWAK-UHFFFAOYSA-N
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Description

2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-3-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2

InChI Key

LPRPDNZXGBMWAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .

Industrial Production Methods

Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

2-Amino-[1,1'-biphenyl]-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews its biochemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

  • Chemical Formula : C13H10N2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 342613-84-7

The compound features an amino group and a cyano group attached to a biphenyl structure, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it interacts with enoyl-acyl carrier protein reductase, crucial for fatty acid synthesis, thereby inhibiting this pathway and potentially affecting lipid metabolism.
  • Cell Signaling Modulation : It influences several signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.

Antiproliferative Effects

Research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. A summary of findings is presented in the table below:

Cell Line IC50 (µM) Effect Observed
L1210 (Murine leukemia)15 ± 2Significant reduction in cell viability
CEM (Human T-lymphocyte)12 ± 1Induction of apoptosis
HeLa (Cervical carcinoma)10 ± 0.5Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits potent antiproliferative activity across different cancer types, suggesting its potential as a therapeutic agent.

Case Studies

In a notable study involving human acute myeloid leukemia (AML), this compound was found to significantly decrease cell growth and increase apoptosis at concentrations as low as 5 µM. The mechanism involved downregulation of the anti-apoptotic protein Bcl-2 and upregulation of caspase-9 levels . This study highlights the compound's potential as a Bcl-2 inhibitor, positioning it as a promising candidate for further development in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest:

  • Stability : The compound remains stable under physiological conditions but may degrade over time, affecting its long-term efficacy.
  • Dosage Effects : While lower doses exhibit beneficial effects on cellular metabolism and enzyme modulation, higher doses have been associated with hepatotoxicity in animal models. This biphasic response necessitates careful dosage considerations in therapeutic applications.

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